methyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex heterocyclic compound that integrates thiophene and quinoline moieties. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . Quinoline derivatives also exhibit a wide range of biological activities
Preparation Methods
The synthesis of METHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of thiophene and quinoline rings. Common synthetic routes for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of these reactions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common for both thiophene and quinoline derivatives. Common reagents include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action for this compound would involve interactions with specific molecular targets, such as enzymes or receptors. Thiophene and quinoline derivatives are known to modulate various biological pathways, including those involved in inflammation, microbial activity, and cancer . The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other thiophene and quinoline derivatives, such as:
Tipepidine: A thiophene derivative with antitussive properties.
Suprofen: A thiophene-based nonsteroidal anti-inflammatory drug.
Chloroquine: A quinoline derivative used as an antimalarial drug. The uniqueness of METHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its combined thiophene-quinoline structure, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C25H22N2O3S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
methyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O3S2/c1-30-25(29)22-16-9-3-2-4-11-20(16)32-24(22)27-23(28)17-14-19(21-12-7-13-31-21)26-18-10-6-5-8-15(17)18/h5-8,10,12-14H,2-4,9,11H2,1H3,(H,27,28) |
InChI Key |
VSSVOZOUEFZAMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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